molecular formula C23H17NO4 B11582120 N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-methoxyaniline

N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-methoxyaniline

Cat. No.: B11582120
M. Wt: 371.4 g/mol
InChI Key: TWJKEFQDZRVYFB-UHFFFAOYSA-N
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Description

(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-4H-CHROMEN-4-IMINE typically involves the condensation of appropriate starting materials under specific conditions. One common method might involve the use of a benzodioxole derivative and a methoxyphenyl derivative, followed by cyclization to form the chromene structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using more efficient catalysts, and employing continuous flow reactors to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated forms.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound could have potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-4H-CHROMEN-4-IMINE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYPHENYL)-4H-CHROMEN-4-IMINE
  • (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-CHLOROPHENYL)-4H-CHROMEN-4-IMINE

Uniqueness

The uniqueness of (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-4H-CHROMEN-4-IMINE lies in its specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C23H17NO4/c1-25-20-9-5-3-7-17(20)24-18-13-22(28-19-8-4-2-6-16(18)19)15-10-11-21-23(12-15)27-14-26-21/h2-13H,14H2,1H3

InChI Key

TWJKEFQDZRVYFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2C=C(OC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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